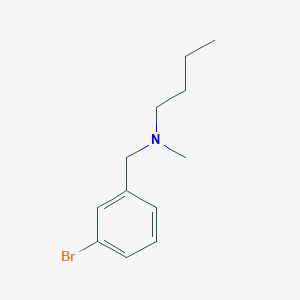

N-(3-bromobenzyl)-N-butyl-N-methylamine

Descripción general

Descripción

N-(3-bromobenzyl)-N-butyl-N-methylamine, also known as NBBMA, is an organic compound with a molecular formula of C11H17BrN. It is a white crystalline solid that is soluble in methanol and ethanol. NBBMA has a wide range of applications in scientific research, including drug synthesis and drug discovery. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antiviral agents.

Aplicaciones Científicas De Investigación

Domino [Pd]-Catalysis in Synthesis

A study demonstrated an efficient domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, highlighting broad substrate scope applicable to o-bromobenzyl tertiary/secondary/primary alcohols. This method's application to the synthesis of pharmaceutical compounds suggests potential uses for N-(3-bromobenzyl)-N-butyl-N-methylamine in complex organic syntheses (Mahendar & Satyanarayana, 2016).

Dioxomolybdenum(VI) Complexes Synthesis

Research on dioxomolybdenum(VI) complexes with tri- and tetradentate aminobis(phenolate)s involved reactions with tridentate ligands, leading to the formation of monomeric and dimeric complexes. These complexes catalyze oxotransfer reactions and polymerize norbornene, indicating a potential role for similar bromobenzyl derivatives in catalysis and polymerization processes (Lehtonen & Sillanpää, 2005).

Synthesis of C.I. Acid Blue 264

A synthesis approach for N-Methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide, related to dye manufacturing, demonstrates the role of bromobenzyl derivatives in creating complex organic molecules with specific applications, such as in the dye industry (Gao Kun-yu, 2009).

Inhibition of Glucose 6-Phosphate Dehydrogenase (G6PD)

Bromophenols, including compounds structurally related to this compound, were isolated from algae and identified as G6PD inhibitors. This suggests a potential application in developing therapeutic agents targeting metabolic pathways (Mikami et al., 2016).

Macropolycyclic Compounds Synthesis

A study on the Pd-catalyzed amination for synthesizing a new family of macropolycyclic compounds comprising diazacrown ether moieties indicates the utility of bromobenzyl derivatives in forming complex cyclic structures, which could have applications in materials science and pharmaceuticals (Yakushev et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-(3-bromobenzyl)-N-butyl-N-methylamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin, leading to changes in the protein’s tertiary structure . This interaction perturbs the normal architecture of microtubules within cells .

Biochemical Pathways

The compound’s interaction with tubulin affects the normal functioning of microtubules, which are involved in various cellular processes. This includes cell division, where microtubules form the mitotic spindle for chromosome segregation . By disrupting microtubule dynamics, this compound can inhibit cell division and thus, cell proliferation .

Result of Action

The result of this compound’s action is a strong inhibition of cancer cell viability . It has shown potent antiproliferative effects, particularly against the aggressively metastatic breast tumor cell line, MDA-MB-231 .

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-3-4-8-14(2)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNNNVNRCBGRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

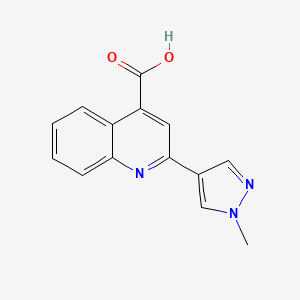

![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)